5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Chemical Structure and Properties 5-(4-Fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (molecular formula: C₁₅H₁₂FN₂OS) is a thieno[2,3-d]pyrimidin-4-one derivative featuring a 4-fluorophenyl substituent at position 5 and methyl groups at positions 2 and 5. This compound’s planar thienopyrimidinone core allows for π-π stacking interactions, which are critical in biological target binding .
The methyl groups at positions 2 and 6 are likely introduced via alkylation or through pre-functionalized starting materials .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-7-11(9-3-5-10(15)6-4-9)12-13(18)16-8(2)17-14(12)19-7/h3-6H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVWSYQNFBAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, contributing to their biological activity.
Mode of Action
The presence of a fluorophenyl group may enhance the compound’s ability to penetrate cells and interact with its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to changes in cellular processes and functions.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability.
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-inflammatory, antitubercular, and anticancer effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Biological Activity
5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H11FN2OS
- Molecular Weight : 274.32 g/mol
- CAS Number : 1082134-03-9
- Purity : Typically 95% .
The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the fluorophenyl group , which enhances cellular penetration and interaction with biological targets.
Target Enzymes and Receptors
Similar compounds have been shown to interact with various enzymes and receptors, influencing multiple biochemical pathways. The specific targets for 5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one include:
- Kinases : Preliminary studies suggest potential inhibitory effects on certain kinases involved in cancer progression.
- Inflammatory Pathways : The compound may modulate inflammatory responses through interaction with cytokines and other inflammatory mediators .
Biological Activities
Research indicates that 5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits a range of biological activities:
-
Anticancer Activity :
- In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this thienopyrimidine have shown IC50 values indicating effective growth inhibition at concentrations as low as 40 µg/mL .
- The compound's mechanism may involve the induction of apoptosis in cancer cells.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production .
-
Antitubercular Activity :
- Some derivatives have shown promise against Mycobacterium tuberculosis in preliminary assays .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thienopyrimidine derivatives against human cancer cell lines. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced potency compared to those without such modifications.
- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).
- Results : The fluorinated derivative showed IC50 values significantly lower than the control compound 5-FU (5-fluorouracil) .
Pharmacokinetics
The molecular structure suggests favorable pharmacokinetic properties, including:
- Bioavailability : The compound's lipophilicity may enhance absorption.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential active metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs highlights the impact of substituents on physicochemical properties and bioactivity. Key compounds include:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
Role of Fluorine: The 4-fluorophenyl group in the target compound enhances binding to hydrophobic pockets in enzymes or receptors, as seen in TRPA1 inhibitors .
Methyl Substitutions : The 2,6-dimethyl configuration increases steric hindrance, which may reduce off-target interactions while improving metabolic stability. In contrast, 2-sulfanyl analogs (e.g., ) exhibit higher reactivity but lower stability .
Thieno vs. Pyrido/Pyrrolo Cores: Thieno[2,3-d]pyrimidinones generally exhibit higher lipophilicity and membrane permeability compared to pyrido[2,3-d]pyrimidinones () or pyrrolo[2,3-d]pyrimidinones (), making them more suitable for central nervous system targets .
Antimicrobial Activity : Methyl and fluorine substitutions correlate with enhanced antimicrobial potency. For example, 2-methyl-4-fluorophenyl derivatives () show activity against Gram-positive bacteria, while electron-donating groups in position 5 (e.g., methoxy in ) improve anti-fungal effects .
Q & A
Q. What is the standard synthetic route for 5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and what are the critical reaction parameters?
The compound is typically synthesized via cyclization of a substituted thiophene precursor. For example:
- Step 1 : Prepare 2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile (or a methyl-substituted analog).
- Step 2 : Reflux with formic acid (16–18 hours) to induce cyclization into the thienopyrimidinone core .
- Step 3 : Purify via precipitation (using water) and washing with cold hexane.
Key parameters : Reaction time (prolonged reflux ensures complete cyclization), solvent choice (polar protic solvents like formic acid), and stoichiometry of methylating agents (if introducing methyl groups post-cyclization). Typical yields range from 75% to 85% for analogous compounds .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- 1H/13C/19F NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), methyl groups (δ 2.1–2.5 ppm), and the carbonyl group (C=O, δ ~165 ppm in 13C NMR). Fluorine coupling patterns (e.g., para-substitution on phenyl) are critical for structural validation .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns. For C12H10FN2OS, expected m/z: 265.0543 (observed: 265.0545, Δ < 2 ppm) .
- X-ray crystallography : Use SHELX programs for refinement. The thienopyrimidinone ring system typically shows planarity, with dihedral angles <5° between fused rings .
Advanced Research Questions
Q. How can synthetic yields be optimized for fluorinated thienopyrimidinones under varying conditions?
A comparative study of reaction parameters for analogous compounds reveals:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Formic acid | 85 | |
| Temperature | Reflux (100–110°C) | 80–85 | |
| Catalyst | None (metal-free) | 90* | |
| Reaction Time | 16–18 hours | 85 | |
| *Metal-free conditions (e.g., using β-CF3 aryl ketones) may improve yields for fluorinated derivatives . |
Q. What in vitro models are suitable for evaluating the anticancer activity of this compound?
- NCI-60 Cell Panel : Screen against 60 human cancer cell lines (e.g., melanoma MDA-MB-435) to assess broad-spectrum cytotoxicity .
- ERBB4 (HER4) Inhibition : Test in kinase assays due to structural similarity to patented thienopyrimidinone ERBB4 inhibitors .
- Apoptosis Assays : Measure caspase-3/7 activation in leukemia (K562) or breast cancer (MCF-7) lines .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use AutoDock Vina to predict binding to ERBB4 (PDB: 3BBT). Fluorophenyl groups show strong hydrophobic interactions in the ATP-binding pocket .
- QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with IC50 values. Fluorine’s high electronegativity enhances target affinity but may reduce metabolic stability .
Q. How to resolve contradictions in biological activity data across studies?
Q. What strategies control regioselectivity during the introduction of methyl groups?
Q. How does the 4-fluorophenyl substituent influence bioactivity compared to other halogens?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
